molecular formula C21H18N2O4S B450190 Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B450190
M. Wt: 394.4g/mol
InChI Key: JLAVNGFQEXDNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes benzamido and phenylcarbamoyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzamido and Phenylcarbamoyl Groups: The benzamido and phenylcarbamoyl groups are introduced through amide bond formation reactions. This can be achieved by reacting the thiophene derivative with benzoyl chloride and phenyl isocyanate in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its potential as an enzyme inhibitor or activator.

Mechanism of Action

The mechanism of action of methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzamido and phenylcarbamoyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: shares similarities with other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its dual amido functional groups, which provide a distinct set of chemical and biological properties. These groups enhance its ability to interact with biological targets and make it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4g/mol

IUPAC Name

methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H18N2O4S/c1-13-16(21(26)27-2)20(23-18(24)14-9-5-3-6-10-14)28-17(13)19(25)22-15-11-7-4-8-12-15/h3-12H,1-2H3,(H,22,25)(H,23,24)

InChI Key

JLAVNGFQEXDNNC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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